molecular formula C18H16N4O4S2 B2419535 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide CAS No. 946340-39-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide

Cat. No.: B2419535
CAS No.: 946340-39-2
M. Wt: 416.47
InChI Key: CKKZTYGWSAEHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-12-20-15-5-4-13(11-17(15)27-12)28(24,25)19-8-9-22-18(23)7-6-14(21-22)16-3-2-10-26-16/h2-7,10-11,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZTYGWSAEHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O4SC_{20}H_{17}N_{5}O_{4}S with a molecular weight of 423.4 g/mol. The compound features a complex structure that includes a furan moiety, a pyridazine ring, and a benzothiazole sulfonamide group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and pyridazine components with the benzo[d]thiazole structure. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies examining the cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in ovarian, breast, and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10.5Induction of apoptosis
SK-Hep-1 (Liver)12.3Cell cycle arrest
NUGC-3 (Gastric)15.0Inhibition of proliferation

Anti-inflammatory Activity

Pyridazine derivatives have been recognized for their anti-inflammatory properties, particularly through selective inhibition of cyclooxygenase enzymes (COX). The compound may modulate inflammatory pathways by reducing prostaglandin synthesis .

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:

  • Inhibition of Enzyme Activity : Compounds may act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : Binding to specific receptors can alter cellular responses.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.

Case Studies

Several studies have documented the effects of this compound on specific diseases:

  • Cancer Treatment : A study on breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
    "The results indicate that this compound exhibits potent anticancer activity through apoptosis induction" .
  • Antimicrobial Efficacy : In tests against common pathogens, the compound displayed robust antibacterial activity, suggesting potential for development into therapeutic agents for infectious diseases .

Scientific Research Applications

The compound has been studied for its broad spectrum of biological activities, which include:

  • Antimicrobial Properties : Several studies have indicated that derivatives containing sulfonamide groups exhibit significant antibacterial activity. The mechanism often involves inhibition of the dihydropteroate synthase enzyme, crucial for bacterial folate synthesis .
  • Anticonvulsant Effects : Research has demonstrated that compounds with similar structures can exhibit anticonvulsant properties. For example, certain benzothiazole derivatives have been shown to interact with nicotinic acetylcholine receptors, indicating potential for treating epilepsy .
  • Anticancer Potential : Compounds that incorporate furan and benzothiazole moieties have been evaluated for their anticancer effects. The presence of these heterocycles may enhance the compound's ability to act on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Structural Insights

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Furan Ring : The furan moiety is often synthesized from simple precursors through cyclization reactions.
  • Pyridazine and Benzothiazole Integration : The combination of pyridazine and benzothiazole structures is achieved through condensation reactions, which are crucial for developing the desired pharmacological properties.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of benzothiazole linked to sulfonamides displayed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably low, highlighting the effectiveness of these compounds in inhibiting bacterial growth .

Case Study 2: Anticonvulsant Screening

In a neurotoxicity screening involving several synthesized compounds similar to this compound, one derivative exhibited strong anticonvulsant activity in a maximal electroshock model. This compound showed multiple hydrogen bond interactions with target proteins, suggesting a mechanism of action that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide?

The synthesis of this compound involves multi-step reactions, including cyclization and sulfonamide coupling. A validated approach includes:

  • Step 1 : Prepare intermediates such as the benzothiazole sulfonamide core via condensation of sodium salts (e.g., 4-hydroxybut-3-en-2-one) with N-(2-(benzo[d]thiazole-2-yl)acetyl)arylsulfonohydrazide under reflux in ethanol with piperidine acetate as a catalyst .
  • Step 2 : Cyclize intermediates using acetic acid to yield the pyridazinone-furan hybrid system .
  • Characterization : Confirm structure via 1H^1H and 13C^{13}C NMR spectroscopy (e.g., characteristic peaks for furan protons at δ 6.3–7.1 ppm and sulfonamide S=O stretching at ~1350 cm1^{-1} in IR) .

Q. What structural motifs in this compound are critical for its biological or chemical activity?

Key motifs include:

  • Benzothiazole sulfonamide : Enhances binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase) via π-π stacking and hydrogen bonding .
  • Pyridazinone-furan system : Imparts metabolic stability and modulates electronic properties, influencing redox potential .
  • Ethyl linker : Provides conformational flexibility, enabling interactions with dynamic binding sites .

Q. How can researchers optimize purification techniques for this compound?

  • Crystallization : Use ethanol or acetonitrile for recrystallization to remove polar byproducts .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation, validated by LC-MS with >98% purity thresholds .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like kinases or carbonic anhydrases. Validate with site-directed mutagenesis .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify oxidation or sulfonation pathways .

Q. How do heterocyclic systems (e.g., pyridazinone, furan) influence the compound’s reactivity and stability?

  • Pyridazinone : The 6-oxo group increases electrophilicity, facilitating nucleophilic attacks at the N1 position. Stability studies (pH 1–13, 37°C) show degradation <5% over 24 hours in neutral buffers .
  • Furan : Susceptible to oxidative ring-opening under strong oxidizing conditions (e.g., H2O2H_2O_2), requiring inert atmospheres during synthesis .

Q. How should researchers address contradictions in biological activity data across assays?

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT). For example, discrepancies in IC50_{50} values may arise from off-target effects or assay interference .
  • Cross-species validation : Test activity in human vs. murine cell lines to account for species-specific metabolic differences .

Q. What computational methods are recommended for predicting the compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability (Lipinski’s Rule of Five: MW <500, logP <5) and toxicity (AMES test for mutagenicity) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (target: gap >4 eV for low reactivity) .

Q. What experimental evidence supports the proposed reaction mechanisms for key synthetic steps?

  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}O) in the pyridazinone ring confirms oxygen incorporation via keto-enol tautomerization .
  • Kinetic Studies : Monitor reaction progress via 1H^1H NMR to identify rate-limiting steps (e.g., cyclization vs. sulfonamide coupling) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Effects : Replace the 2-methyl group on benzothiazole with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity. Compare IC50_{50} values in kinase inhibition assays .
  • Linker Optimization : Test ethyl vs. propyl linkers to balance flexibility and steric hindrance .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.
  • Asymmetric Synthesis : Employ palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) to achieve >90% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.